Fluvastatin-D8 (Major) Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fluvastatin-D8 (Major) Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C24H25FNNaO4 and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Fluvastatin-D8 Sodium Salt primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis as it catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the process .
Mode of Action
Fluvastatin-D8 Sodium Salt acts by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase . By inhibiting this enzyme, the compound effectively blocks the conversion of HMG-CoA to mevalonic acid, thereby interrupting the cholesterol biosynthesis pathway .
Biochemical Pathways
The inhibition of HMG-CoA reductase leads to a decrease in mevalonic acid, which is a precursor of cholesterol. This results in a reduction of cholesterol levels in the body . The metabolic pathways of Fluvastatin involve the formation of several metabolites, including the desisopropylpropionic acid derivative of Fluvastatin, which results from oxidative removal of the N-isopropyl group and beta-oxidation of the side chain .
Pharmacokinetics
Fluvastatin is extensively absorbed from the gastrointestinal tract. After absorption, it is nearly completely extracted and metabolized in the liver to inactive and active metabolites . Approximately 95% of a single dose of Fluvastatin is excreted via the biliary route with less than 2% as the parent compound . The presence of food has been shown to significantly reduce the rate of bioavailability of Fluvastatin .
Result of Action
The primary result of Fluvastatin’s action is a reduction in plasma cholesterol levels . This is achieved by decreasing the production of cholesterol in the liver. As a result, Fluvastatin is used to lower lipid levels and reduce the risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action of Fluvastatin can be influenced by various environmental factors. For instance, the presence of food can significantly affect the bioavailability of the drug . Additionally, the drug’s efficacy and stability can be influenced by factors such as the patient’s age, gender, and the presence of certain medical conditions .
Properties
IUPAC Name |
sodium;(E,3R,5S)-7-[5,7-dideuterio-3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3,3D,6D,15D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-BLTJRAFPSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)C(=C(N2C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F)[2H].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747812 |
Source
|
Record name | Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-[(~2~H_7_)propan-2-yl](5,7-~2~H_2_)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260178-87-7 |
Source
|
Record name | Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-[(~2~H_7_)propan-2-yl](5,7-~2~H_2_)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.